molecular formula C18H15FN2O2 B3020659 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid CAS No. 1031977-30-6

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid

Cat. No.: B3020659
CAS No.: 1031977-30-6
M. Wt: 310.328
InChI Key: JVYPZRXHCYBSDU-UHFFFAOYSA-N
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Description

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative characterized by a substituted phenylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. Quinoline scaffolds are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibition effects .

Properties

IUPAC Name

4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYPZRXHCYBSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a fluorinated aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15FN2O2
  • Molecular Weight : 310.328 g/mol
  • IUPAC Name : 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid

The biological activity of 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often exhibit inhibitory effects on various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, possibly through interference with bacterial DNA synthesis or cell wall integrity.
  • Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid and related compounds:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in tumor cells
Enzyme InhibitionModulates kinase activity

Antimicrobial Activity

A study investigated the antimicrobial properties of various quinoline derivatives, including 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Potential

Research published in Cancer Letters explored the anticancer effects of quinoline derivatives on several cancer cell lines. The study found that 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid induced apoptosis in breast and lung cancer cells, with IC50 values indicating potent activity compared to control treatments. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

In a series of biochemical assays, the compound was shown to inhibit specific kinases involved in cancer progression. The inhibition profile indicated a competitive mechanism, with Ki values suggesting high affinity for the target enzymes. This property positions the compound as a candidate for further development in targeted cancer therapies.

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The compound’s structure can be compared to similar quinoline-2- or 4-carboxylic acids with variations in substituents, which influence physicochemical properties and biological activity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound 4-(3-Fluoro-4-methylphenylamino), 6-methyl, 2-COOH ~342.3 (estimated) Not reported; inferred from analogs
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid 2-(4-fluorophenyl), 6-OCH₃, 4-COOH 327.3 P-glycoprotein inhibition; IR: 1697 cm⁻¹ (C=O)
NSC 368390 (DuP-785) 2-(2′-fluoro-biphenyl), 3-methyl, 6-fluoro, 4-COOH (sodium salt) 401.3 Antitumor activity (90% inhibition of human carcinomas); water-soluble
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid 4-CF₃, 6-F, 2-COOH 259.2 Strong electron-withdrawing CF₃ group; potential reactivity in metal coordination
6-Fluoro-2-methylquinoline-4-carboxylic acid 2-CH₃, 6-F, 4-COOH 205.2 Simpler structure; used as a synthetic intermediate

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., biphenyl in NSC 368390) may reduce it unless ionized (e.g., sodium salt in NSC 368390) .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid, while electron-donating groups (e.g., OCH₃ in ) alter electronic distribution, affecting binding to biological targets .

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